1,3-Diallylurea (DAU) is a bifunctional symmetrical urea derivative characterized by two terminal allyl groups flanking a central hydrogen-bonding urea core. In procurement and material selection, DAU is sourced for two distinct functional capabilities: its ability to undergo UV-initiated anti-Markovnikov thiol-ene click reactions, and its performance as a cross-linking monomer in radical polymerizations [1]. Unlike saturated aliphatic ureas, the dual terminal double bonds allow DAU to form stable covalent networks in UV-curable resins, hybrid organic-inorganic membranes, and oilfield corrosion inhibitor packages [2]. Furthermore, its central urea bond is collision-induced dissociation (CID) cleavable, establishing it as a specialized reagent for structural proteomics and mass spectrometry (XL-MS) workflows [3].
Substituting 1,3-Diallylurea with standard urea or saturated analogs like 1,3-dimethylurea results in a complete loss of cross-linking capability, as these alternatives lack the polymerizable allyl groups required for radical network formation or thiol-ene addition [1]. In structural biology procurement, attempting to substitute DAU with standard amine-reactive cross-linkers (such as DSBU or NHS-esters) shifts the reaction specificity from cysteines to highly abundant lysines, complicating data analysis and failing to capture specific functional interfaces [2]. Furthermore, while conventional maleimide-based thiol linkers are prone to retro-Michael instability and lack MS-cleavability, DAU forms highly stable alkyl sulfide (thioether) bonds and provides a predictable ~10 Å spacer that cleaves cleanly under tandem MS conditions, making it non-interchangeable for automated cross-link identification workflows [2].
For protein structural studies, DAU operates as a photo-thiol-reactive cross-linker that specifically targets cysteine residues via a UV-A initiated radical thiol-ene reaction. Compared to the widely used DSBU cross-linker, which targets amines with a 12.5 Å spacer, DAU provides exclusive cysteine reactivity with a ~10 Å spacer [1]. Furthermore, unlike standard non-cleavable maleimides, DAU's central urea bond is efficiently cleaved upon collisional activation (CID-MS/MS), generating characteristic product ions that enable automated cross-link identification [1].
| Evidence Dimension | Target specificity and spacer length in XL-MS |
| Target Compound Data | Exclusively targets cysteines (via stable alkyl sulfides) with a ~10 Å spacer and CID-cleavable core |
| Comparator Or Baseline | DSBU (disuccinimidyl dibutylurea) / Maleimides -> DSBU targets amines (12.5 Å spacer); Maleimides form reversible bonds and lack MS-cleavability |
| Quantified Difference | Shifts cross-linking exclusively to cysteines while enabling automated MS/MS cleavage identification |
| Conditions | Physiological pH, temperatures as low as 4 °C, UV-A irradiation |
Procuring DAU enables researchers to map specific cysteine-cysteine proximities with automated MS identification, avoiding the spectral complexity caused by abundant lysine-reactive linkers.
In polymer formulation, DAU functions as an effective cross-linking agent that integrates both covalent network formation and strong intermolecular hydrogen bonding. When utilized in the synthesis of hybrid polymer-inorganic membranes, the incorporation of DAU under UV-initiated polymerization yields a highly cross-linked structure with a gel fraction exceeding 95% [1]. Saturated analogs like 1,3-dimethylurea cannot participate in this radical polymerization, resulting in zero covalent cross-linking and failing to produce insoluble networks [1].
| Evidence Dimension | Gel fraction (cross-linking efficiency) |
| Target Compound Data | >95% gel fraction in UV-cured acrylic/sol-gel hybrid membranes |
| Comparator Or Baseline | 1,3-dimethylurea or standard urea -> 0% covalent cross-linking (lacks polymerizable groups) |
| Quantified Difference | Provides >95% insoluble network formation versus complete failure to cross-link |
| Conditions | UV-initiated in situ polymerization with photoinitiators |
Buyers formulating advanced 3D printing resins or proton-conducting membranes must select DAU over saturated ureas to achieve structural integrity and solvent resistance.
In oilfield stimulation, chemically retarded mineral acids are required to prevent rapid spending on carbonate surfaces and to protect wellbore tubing. Formulations utilizing DAU as an amide-containing retardation agent demonstrate high efficacy in extreme environments, such as >37% HCl at 140 °F [1]. The dipole moment of DAU (exceeding 3 debye) combined with the pi-electrons of the diallyl groups enhances adsorption onto N80 steel metallurgy compared to unsubstituted urea, forming a protective film that mitigates corrosion and controls the radial penetration of the acid [1].
| Evidence Dimension | Acid spending retardation and metal adsorption |
| Target Compound Data | Effective film formation and acid retardation in >37% HCl at 140 °F |
| Comparator Or Baseline | Unsubstituted urea -> Lower adsorption affinity due to lack of terminal pi-electron interactions |
| Quantified Difference | Enhanced protection of N80 metallurgy and extended acid penetration depth |
| Conditions | Oilfield metallurgy N80, 140 °F, >37% HCl |
For oilfield chemical procurement, DAU provides enhanced high-temperature stability and metal-adsorption properties necessary to protect expensive drilling equipment from concentrated mineral acids.
Procurement of DAU is highly recommended for XL-MS workflows requiring the mapping of specific cysteine-cysteine proximities. Its ability to form stable thioether bonds via UV-A initiation, combined with its CID-cleavable core, directly resolves the spectral complexity issues associated with abundant lysine-reactive linkers [1].
DAU is the appropriate cross-linker choice for manufacturing advanced 3D printing resins or proton-conducting hybrid membranes where a gel fraction exceeding 95% is required. It provides both the necessary terminal double bonds for radical polymerization and the central urea motif for thermal stability [2].
For industrial chemical suppliers formulating retarded mineral acids, DAU serves as an effective corrosion inhibitor and acid retarder. It is specifically suited for protecting N80 steel metallurgy in harsh environments (e.g., >37% HCl at 140 °F) where standard urea fails to provide sufficient metal-adsorption and film-forming capabilities [3].